

Applications of Dinitrocarbazoles in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,6-Dinitrocarbazole**

Cat. No.: **B1606591**

[Get Quote](#)

Disclaimer: Scientific literature extensively covers various isomers of dinitrocarbazole, particularly 3,6-dinitrocarbazole and its derivatives. However, specific research on the applications of **1,6-dinitrocarbazole** in materials science is limited. This document, therefore, focuses on the known and potential applications of dinitrocarbazole isomers, primarily 3,6-dinitrocarbazole, as representative examples for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial interest in materials science. Their rigid, planar structure and rich electronic properties make them excellent building blocks for a wide range of functional materials. The introduction of nitro groups onto the carbazole core, creating dinitrocarbazole isomers, further modifies these properties, opening up new avenues for their application. The electron-withdrawing nature of the nitro groups significantly influences the electronic and optical characteristics of the carbazole system, making dinitrocarbazoles promising candidates for use in organic electronics, chemical sensors, and energetic materials. This document provides an overview of the material properties, synthesis protocols, and potential applications of dinitrocarbazoles.

Physicochemical Properties of 3,6-Dinitro-9H-carbazole

The properties of 3,6-dinitro-9H-carbazole have been more extensively studied compared to other isomers. A summary of its key physicochemical properties is presented below.

Property	Value	Reference(s)
Molecular Formula	$C_{12}H_7N_3O_4$	[1]
Molecular Weight	257.20 g/mol	[1]
Appearance	Yellow to brown solid	[2]
Melting Point	365-367 °C	[2]
Boiling Point (Predicted)	537.2 ± 30.0 °C	[2]
Density (Predicted)	1.610 ± 0.06 g/cm ³	[2]
pKa (Predicted)	13.43 ± 0.30	

Synthesis Protocols

Dinitrocarbazoles are typically synthesized through the direct nitration of carbazole. The reaction conditions can be controlled to favor the formation of specific isomers. Below are detailed protocols for the synthesis of 3,6-dinitro-9H-carbazole and a subsequent derivative, 1,8-diamino-3,6-dinitrocarbazole.

Protocol 1: Synthesis of 3,6-Dinitro-9H-carbazole

This protocol describes the direct nitration of carbazole to yield 3,6-dinitro-9H-carbazole.[\[3\]](#)[\[4\]](#)

Materials:

- Carbazole
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Crushed Ice

- Chloroform (for recrystallization)
- Reaction flask with dropping funnel and stirrer
- Ice bath

Procedure:

- In a reaction flask, dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M) with gentle warming.
- To the resulting solution, add concentrated H_2SO_4 (0.15 M) with vigorous stirring.
- Immerse the flask in an ice bath and cool the mixture to 3 °C.
- Prepare a pre-cooled mixture of concentrated HNO_3 (0.02 M) and concentrated H_2SO_4 (0.01 M).
- Add the cooled nitrating mixture dropwise to the carbazole solution using a dropping funnel, maintaining vigorous stirring. The temperature should not exceed 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.
- Pour the contents of the flask onto 150 g of crushed ice to precipitate the product.
- Filter the precipitate and wash it thoroughly with water.
- Recrystallize the crude product from chloroform to obtain pure 3,6-dinitro-9H-carbazole.^[3]

Protocol 2: Synthesis of 1,8-Diamino-3,6-dinitrocarbazole

This protocol describes the selective reduction of 1,3,6,8-tetranitrocarbazole to 1,8-diamino-3,6-dinitrocarbazole, a useful intermediate for anion sensors.

Materials:

- 1,3,6,8-Tetranitrocarbazole
- Anhydrous Ethanol (EtOH)
- Iron(II) sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Hydrazine hydrate
- Argon gas
- Round-bottom two-neck flask with magnetic stirrer and reflux condenser

Procedure:

- Dry commercially available 1,3,6,8-tetranitrocarbazole in a vacuum desiccator over KOH to a constant mass.
- To a 25 ml round-bottom two-neck flask equipped with a magnetic stirrer, add 1,3,6,8-tetranitrocarbazole (0.200 g, 0.58 mmol) and anhydrous EtOH (10 ml).
- Equip the flask with a reflux condenser connected to a check-valve bubbler and seal the side neck with a septum.
- Bubble argon through the mixture for 10 minutes with slow stirring.
- Add $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ (10 mg, 0.036 mmol) to the mixture.
- Slowly add hydrazine hydrate to the reaction mixture.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, the product can be isolated and purified to yield 1,8-diamino-3,6-dinitrocarbazole.

Applications in Materials Science

The presence of electron-withdrawing nitro groups makes dinitrocarbazoles and their derivatives interesting candidates for several applications in materials science.

Organic Electronics

Carbazole-based materials are widely used in organic light-emitting diodes (OLEDs) due to their excellent hole-transporting properties and high thermal stability.^[4] The introduction of nitro groups can modulate the HOMO and LUMO energy levels of the carbazole core, which could be beneficial for tuning the charge injection and transport properties in OLED devices. 3,6-Dinitro-9H-carbazole can be considered as a building block for synthesizing more complex molecules for use in the emissive or transport layers of OLEDs.^[4] While specific performance data for dinitrocarbazole-based OLEDs is not readily available, the broader class of carbazole derivatives has shown significant promise. For example, some carbazole derivatives have been used to fabricate OLEDs with impressive external quantum efficiencies (EQE) of up to 9.5%.^[5]

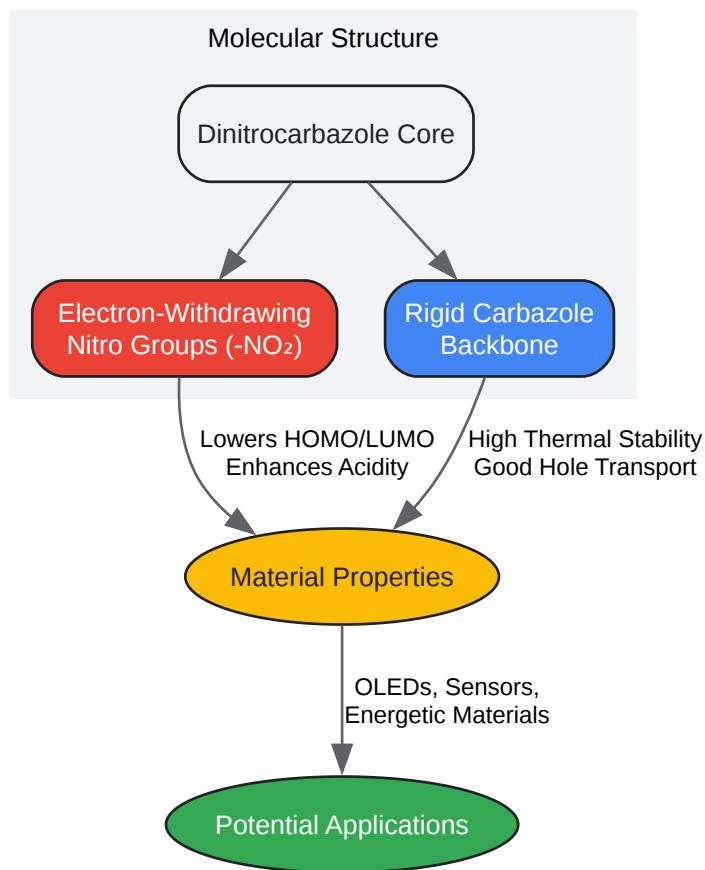
Chemical Sensors

Derivatives of dinitrocarbazoles have been successfully employed in the development of colorimetric and fluorescent anion sensors. The electron-withdrawing nitro groups enhance the acidity of the carbazole N-H proton, making it a more effective hydrogen bond donor for anion recognition. For instance, a receptor based on 1,8-diamino-3,6-dinitrocarbazole acts as a colorimetric anion sensor in wet DMSO, producing distinct color changes upon interaction with basic anions. While this particular sensor lacks specificity due to deprotonation, it highlights the potential of the dinitrocarbazole scaffold in sensor design.

Energetic Materials

The high nitrogen and oxygen content, coupled with the aromatic carbazole backbone, suggests that polynitrocarbazoles could be of interest as energetic materials.^[6] Compounds like 1,3,6,8-tetranitrocarbazole have been synthesized for potential use in pyrotechnic compositions.^[6] While dinitrocarbazoles are less energetic than their tetranitro counterparts, they could serve as precursors or components in the formulation of novel energetic materials with tailored sensitivity and performance.

Visualizations


Synthesis Workflow for Dinitrocarbazole Derivatives

[Click to download full resolution via product page](#)

Caption: Synthesis pathway from carbazole to dinitrocarbazole derivatives for sensor applications.

Structure-Property Relationship of Dinitrocarbazoles

[Click to download full resolution via product page](#)

Caption: Relationship between the molecular structure of dinitrocarbazoles and their potential material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-Dinitrocarbazole | C12H7N3O4 | CID 76730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-DINITRO-9H-CARBAZOLE CAS#: 3244-54-0 [m.chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of aromatic polynitro compounds - UCL Discovery [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [Applications of Dinitrocarbazoles in Materials Science: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1606591#applications-of-1-6-dinitrocarbazole-in-materials-science>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com